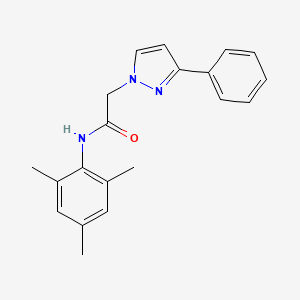

N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide”, also referred to as MAPPA, is an organic compound with a complex chemical structure . It is a part of the pyrazole family, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with a pyrazole core, like N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide, have been studied for their potential as antimicrobial agents. The presence of the pyrazole moiety is associated with significant antibacterial and antifungal properties, which can be harnessed in the development of new therapeutic drugs .

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit promising anticancer activities. They can interfere with various cellular pathways and may inhibit the growth of cancer cells. This compound could be a part of novel anticancer drug formulations, especially targeting specific cancer cell lines .

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. Given the global impact of these diseases, this compound could be a valuable pharmacophore in the development of new treatments for leishmaniasis and malaria .

Anti-inflammatory and Analgesic Applications

The pyrazole ring is known to possess anti-inflammatory and analgesic properties. This makes this compound a potential candidate for the synthesis of drugs that can alleviate pain and reduce inflammation in various medical conditions .

Anticonvulsant Potential

Some pyrazole derivatives have been explored for their anticonvulsant effects. This suggests that this compound might be useful in the treatment or management of seizure disorders, contributing to the field of neuropharmacology .

Antioxidant Capabilities

Antioxidants play a crucial role in protecting the body from oxidative stress. Pyrazole compounds have been associated with antioxidant activities, which could be beneficial in preventing or treating diseases caused by oxidative damage .

Herbicidal and Pesticidal Uses

The versatility of pyrazole derivatives extends to agricultural applications, where they can act as herbicides or pesticides. This compound could be part of formulations aimed at controlling weeds or pests, contributing to crop protection strategies .

Chemical Synthesis and Catalysis

Pyrazole compounds are also valuable in chemical synthesis and catalysis. They can serve as ligands in the formation of metal complexes, which are used in various catalytic processes. This expands the utility of this compound into the realm of industrial chemistry .

Eigenschaften

IUPAC Name |

2-(3-phenylpyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-11-15(2)20(16(3)12-14)21-19(24)13-23-10-9-18(22-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOOXPNVZMNYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC(=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)

![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)